tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate
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Overview
Description
tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[25]octane-7-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl and hydroxymethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed on the tert-butyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to various reduced forms of the spirocyclic core.
Scientific Research Applications
tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
tert-butyl(5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[2.5]octane derivatives and diazaspiro compounds.
Unique Features: The presence of the tert-butyl and hydroxymethyl groups, along with the specific spirocyclic structure, distinguishes it from other similar compounds.
Uniqueness
The unique combination of functional groups and the spirocyclic core provides this compound with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-6-9(7-15)13-12(8-14)4-5-12/h9,13,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
BBKMMTDYOWSBKU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](NC2(C1)CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2(C1)CC2)CO |
Origin of Product |
United States |
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